N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946227-42-5
VCID: VC11910309
InChI: InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-7-8-16(13-18(15)21)20-28(24,25)17-9-10-19(26-3)14(2)12-17/h7-10,12-13,20H,4-6,11H2,1-3H3
SMILES: CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Molecular Formula: C19H24N2O5S2
Molecular Weight: 424.5 g/mol

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

CAS No.: 946227-42-5

Cat. No.: VC11910309

Molecular Formula: C19H24N2O5S2

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide - 946227-42-5

Specification

CAS No. 946227-42-5
Molecular Formula C19H24N2O5S2
Molecular Weight 424.5 g/mol
IUPAC Name N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-7-8-16(13-18(15)21)20-28(24,25)17-9-10-19(26-3)14(2)12-17/h7-10,12-13,20H,4-6,11H2,1-3H3
Standard InChI Key NYUFZHBGSGRJRP-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Canonical SMILES CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C

Introduction

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide family. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is particularly notable for its structural complexity, combining a tetrahydroquinoline core with sulfonamide and methoxybenzene functionalities.

Synthesis and Derivatives

3.1 Synthesis Pathway
The synthesis involves:

  • Formation of the tetrahydroquinoline core through cyclization reactions.

  • Introduction of ethanesulfonyl and sulfonamide groups via sulfonation and amide coupling reactions.

  • Functionalization of the benzene ring with methoxy and methyl groups.

3.2 Structural Modifications
Structural analogs can be synthesized by altering:

  • The substituents on the benzene ring (e.g., halogens or alkyl groups).

  • The sulfonamide linkage to include different alkyl or aryl groups.

Biological Activity

4.1 Anticancer Potential
Sulfonamide derivatives have been extensively studied for their anticancer properties. The presence of the sulfonamide group is known to enhance:

  • Cytotoxicity: By targeting cancer cell proliferation.

  • Apoptosis Induction: Through mitochondrial membrane disruption and caspase activation.

Studies on related compounds suggest that modifications in the quinoline or benzene moieties can significantly influence activity against cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

4.2 Antimicrobial Properties
Sulfonamides inhibit dihydropteroate synthase in bacteria, interfering with folate synthesis. While specific data on this compound is unavailable, its structural similarity to other active sulfonamides suggests potential antibacterial activity.

Applications and Future Research Directions

6.1 Pharmaceutical Applications
This compound's structure suggests potential applications in:

  • Cancer therapeutics: As a lead compound for drug development.

  • Antimicrobial agents: Particularly against resistant bacterial strains.

6.2 Future Research
Further studies are needed to:

  • Evaluate its pharmacokinetics and metabolic stability.

  • Conduct in vitro and in vivo biological testing.

  • Explore structure–activity relationships (SAR) to optimize potency.

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